molecular formula C11H21N3O B5561017 N'-(2,2,6,6-tetramethyl-4-piperidinylidene)acetohydrazide

N'-(2,2,6,6-tetramethyl-4-piperidinylidene)acetohydrazide

Cat. No. B5561017
M. Wt: 211.30 g/mol
InChI Key: OAAUYSPFTODVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2,6,6-tetramethyl-4-piperidinylidene)acetohydrazide, also known as TAHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAHA is a stable free radical that has been extensively studied for its antioxidant properties and its ability to scavenge free radicals.

Scientific Research Applications

Anticholinesterase Activities

  • Hydrazone Derivatives : A study synthesized hydrazone derivatives and examined their potential anticholinesterase activities. Among the synthesized compounds, one derivative was identified as the most active, indicating potential applications in this area (Kaya, Özkay, Temel, & Kaplancıklı, 2016).

Antimicrobial Applications

  • Antimicrobial N-halamine Precursors : Novel antimicrobial N-halamine precursors were synthesized and used to coat cotton fabrics. These compounds exhibited excellent antimicrobial properties against Gram-positive and Gram-negative bacteria (Jiang, Ma, Du, Li, Ren, & Huang, 2014).

Oxidative Reactions

Antidiabetic Activity

Antibacterial Activity

Anti-HIV Activity

Anticancer Applications

Nonlinear Optical Properties

Antimicrobial and Anticholinesterase Activities

properties

IUPAC Name

N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-8(15)12-13-9-6-10(2,3)14-11(4,5)7-9/h14H,6-7H2,1-5H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAUYSPFTODVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=C1CC(NC(C1)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,2,6,6-Tetramethyl-4-piperidinylidene)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,2,6,6-tetramethyl-4-piperidinylidene)acetohydrazide
Reactant of Route 2
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N'-(2,2,6,6-tetramethyl-4-piperidinylidene)acetohydrazide
Reactant of Route 3
N'-(2,2,6,6-tetramethyl-4-piperidinylidene)acetohydrazide

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